molecular formula C16H31NO2 B11648682 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B11648682
M. Wt: 269.42 g/mol
InChI Key: ZPDBNCKBKRZZEB-UHFFFAOYSA-N
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Description

1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine is an organic compound that features a piperidine ring substituted with a dioxolane moiety and a heptanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Attachment of the Heptanyl Side Chain: The heptanyl group can be introduced via a Grignard reaction, where heptan-3-yl magnesium bromide reacts with the dioxolane intermediate.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with piperidine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dioxolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}morpholine: Contains a morpholine ring instead of piperidine.

    1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}azepane: Features an azepane ring instead of piperidine.

Uniqueness: 1-{[2-(Heptan-3-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to its specific combination of a piperidine ring with a dioxolane moiety and a heptanyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H31NO2

Molecular Weight

269.42 g/mol

IUPAC Name

1-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]piperidine

InChI

InChI=1S/C16H31NO2/c1-3-5-9-14(4-2)16-18-13-15(19-16)12-17-10-7-6-8-11-17/h14-16H,3-13H2,1-2H3

InChI Key

ZPDBNCKBKRZZEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCC(O1)CN2CCCCC2

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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